molecular formula C20H11ClN2O2 B5728412 5-[(4-chlorophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one

5-[(4-chlorophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one

Cat. No. B5728412
M. Wt: 346.8 g/mol
InChI Key: HLORSWZQASTNNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-chlorophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one, also known as CI-994, is a synthetic compound that belongs to the class of N-hydroxybenzamide histone deacetylase (HDAC) inhibitors. HDAC inhibitors have gained significant attention in recent years due to their potential therapeutic effects in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. CI-994 has been extensively studied for its HDAC inhibitory activity and its potential use as a therapeutic agent.

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one involves the inhibition of HDAC enzymes, which leads to the accumulation of acetylated histones and other proteins. This accumulation of acetylated proteins results in the modulation of gene expression, leading to various therapeutic effects.
Biochemical and physiological effects:
5-[(4-chlorophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one has been shown to have various biochemical and physiological effects. Studies have shown that 5-[(4-chlorophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. 5-[(4-chlorophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases. Additionally, 5-[(4-chlorophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

5-[(4-chlorophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. Additionally, 5-[(4-chlorophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one has potent HDAC inhibitory activity, making it a useful tool for studying the role of HDAC enzymes in various diseases. However, 5-[(4-chlorophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one also has limitations for lab experiments. It has been shown to have off-target effects, which may complicate the interpretation of experimental results. Additionally, the optimal dosage and duration of treatment with 5-[(4-chlorophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one may vary depending on the disease being studied.

Future Directions

There are several future directions for the study of 5-[(4-chlorophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one. One direction is the development of more potent and selective HDAC inhibitors based on the structure of 5-[(4-chlorophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one. Another direction is the investigation of the potential use of 5-[(4-chlorophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one in combination with other therapeutic agents for the treatment of various diseases. Additionally, more studies are needed to elucidate the precise mechanisms underlying the therapeutic effects of 5-[(4-chlorophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one in various diseases.

Synthesis Methods

The synthesis of 5-[(4-chlorophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one involves a multi-step process that starts with the reaction of 4-chloroaniline with 2-nitrobenzaldehyde to form 4-chloro-2-nitroaniline. The nitro group is then reduced to an amino group using hydrogen gas and palladium on carbon as a catalyst. The resulting product is then reacted with 2,4-dinitrophenylhydrazine to form a hydrazone, which is then cyclized to form 5-[(4-chlorophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one.

Scientific Research Applications

5-[(4-chlorophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one has been extensively studied for its potential therapeutic effects in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Studies have shown that 5-[(4-chlorophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one has potent HDAC inhibitory activity, which leads to the accumulation of acetylated histones and other proteins, resulting in the modulation of gene expression. This modulation of gene expression has been shown to have therapeutic effects in various diseases.

properties

IUPAC Name

10-(4-chloroanilino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClN2O2/c21-11-5-7-12(8-6-11)22-15-9-10-16-18-17(15)19(24)13-3-1-2-4-14(13)20(18)25-23-16/h1-10,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLORSWZQASTNNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=NO3)C=CC(=C4C2=O)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chloroanilino)-6H-anthra[1,9-CD]isoxazol-6-one

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